molecular formula C14H23N5 B11740471 {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11740471
M. Wt: 261.37 g/mol
InChI Key: XIUFFCCPNJHAAP-UHFFFAOYSA-N
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Description

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine is a complex organic compound featuring two pyrazole rings. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine typically involves multi-step organic reactions. One common method is the condensation of appropriate hydrazines with 1,3-diketones to form the pyrazole rings, followed by alkylation to introduce the butan-2-yl and ethyl groups. The final step involves the formation of the amine linkage through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyrazole rings.

    Reduction: Reduction reactions can target the amine group, converting it to various derivatives.

    Substitution: The hydrogen atoms on the pyrazole rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkyl halides (R-X) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine is studied for its potential as a ligand in coordination chemistry, forming complexes with various metal ions.

Biology

Biologically, this compound is of interest due to its potential pharmacological properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic activities.

Medicine

In medicine, the compound could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

Industry

Industrially, the compound might be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The pyrazole rings can interact with enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory properties.

    3,5-Dimethylpyrazole: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.

    4-Aminoantipyrine: Used in biochemical assays and as an analgesic.

Uniqueness

What sets {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine apart is its dual pyrazole structure with distinct alkyl groups, which may confer unique binding properties and biological activities compared to other pyrazole derivatives.

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

N-[(2-butan-2-ylpyrazol-3-yl)methyl]-1-(1-ethylpyrazol-3-yl)methanamine

InChI

InChI=1S/C14H23N5/c1-4-12(3)19-14(6-8-16-19)11-15-10-13-7-9-18(5-2)17-13/h6-9,12,15H,4-5,10-11H2,1-3H3

InChI Key

XIUFFCCPNJHAAP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=CC=N1)CNCC2=NN(C=C2)CC

Origin of Product

United States

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